molecular formula C13H17N B2836531 2-(4-(Tert-pentyl)phenyl)acetonitrile CAS No. 200725-68-4

2-(4-(Tert-pentyl)phenyl)acetonitrile

Cat. No. B2836531
CAS RN: 200725-68-4
M. Wt: 187.286
InChI Key: YDBYYRNJQCDFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-(Tert-pentyl)phenyl)acetonitrile” is a chemical compound with the molecular formula C13H17N . It has a molecular weight of 187.28 . This compound is used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-(4-(Tert-pentyl)phenyl)acetonitrile” is represented by the SMILES string CCC(C)(C)C1=CC=C(C=C1)CC#N . This indicates that the compound contains a nitrile group (CC#N), a phenyl group (C1=CC=C(C=C1)), and a tert-pentyl group (CCC©©).

Safety and Hazards

The safety data sheet for a related compound, acetonitrile, indicates that it is highly flammable and causes serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . These hazards may also apply to “2-(4-(Tert-pentyl)phenyl)acetonitrile”, but specific safety data for this compound was not found in the search results.

properties

IUPAC Name

2-[4-(2-methylbutan-2-yl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-4-13(2,3)12-7-5-11(6-8-12)9-10-14/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBYYRNJQCDFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Tert-pentyl)phenyl)acetonitrile

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